Imidazo[1,2-b]pyridazine is a heterocyclic compound characterized by a fused imidazole and pyridazine ring system. This structural motif is of significant interest in medicinal and pharmaceutical chemistry due to its diverse biological activities. Imidazo[1,2-b]pyridazine derivatives have been explored as potential therapeutic agents targeting a variety of diseases. []
Imidazo[1,2-b]pyridazine can be derived from various synthetic routes that utilize starting materials such as pyridazines and imidazoles. It is classified under heterocyclic compounds, specifically those containing nitrogen atoms in their rings. The compound is noted for its ability to interact with biological targets, making it a focal point in the search for new pharmacological agents.
The synthesis of imidazo[1,2-b]pyridazine typically involves several methodologies, including:
For instance, one study reported a synthesis method that utilized metal-catalyzed reactions to achieve high yields and purity of various imidazo[1,2-b]pyridazine derivatives .
The molecular structure of imidazo[1,2-b]pyridazine comprises a fused bicyclic system featuring an imidazole ring (five-membered) and a pyridazine ring (six-membered). The general formula can be represented as CHN, indicating the presence of four nitrogen atoms within its structure.
Imidazo[1,2-b]pyridazine participates in several chemical reactions that underscore its versatility:
The mechanism of action for imidazo[1,2-b]pyridazine derivatives often involves their role as kinase inhibitors. These compounds typically bind to the ATP-binding site of kinases, preventing substrate phosphorylation and subsequent signaling cascades associated with cell proliferation and survival.
Imidazo[1,2-b]pyridazine exhibits several notable physical and chemical properties:
Imidazo[1,2-b]pyridazine has found applications across various fields:
Imidazo[1,2-b]pyridazine is a nitrogen-rich bicyclic heterocycle comprising a six-membered pyridazine ring fused with a five-membered imidazole ring at bond positions 1 and 2. Its systematic IUPAC name is imidazo[1,2-b]pyridazine, with CAS registry number 766-55-2 [6] [8]. The molecule features three nitrogen atoms at positions 1, 2, and 5 (Figure 1), creating distinct electronic environments. Crystallographic studies reveal a near-planar structure with bond lengths of 1.34 Å for N1–C2 and 1.32 Å for N3–C4, characteristic of aromatic systems. This planarity facilitates π-stacking interactions with biological targets. The scaffold offers five modifiable positions (C-2, C-3, C-6, C-7, C-8) for functionalization, with C-3 and C-6 being most accessible for electrophilic substitution and cross-coupling reactions [5] [9].
Table 1: Atomic Coordinates and Bonding in Imidazo[1,2-b]pyridazine
Atom | Hybridization | Bond Angles (°) | Bond Lengths (Å) |
---|---|---|---|
N1 | sp² | C2-N1-C5: 105.6 | N1-C2: 1.34 |
N2 | sp² | N1-C5-C4: 110.2 | N2-C3: 1.32 |
N3 | sp² | C3-N2-C6: 106.8 | C3-C4: 1.38 |
C2 | sp² | N2-C6-C7: 108.4 | C5-C6: 1.40 |
The first synthesis of imidazo[1,2-b]pyridazine was reported by Yoneda et al. in the early 1960s via condensation of 3-aminopyridazine with α-halo carbonyl compounds [5]. Initial biological investigations in 1964 revealed CNS-modulating properties, including analgesic and sedative effects [5]. The 1980s saw expanded exploration of its benzodiazepine receptor affinity, with studies demonstrating micromolar binding affinity (Kᵢ = 0.8 μM) for GABAₐ receptors [7]. The scaffold gained prominence in medicinal chemistry following the 2012 FDA approval of ponatinib (marketed as Iclusig®), a BCR-ABL inhibitor for leukemia containing the imidazo[1,2-b]pyridazine core [2] [5]. This breakthrough triggered a resurgence in scaffold exploration, evidenced by over 50 patent applications between 2015–2023 covering kinase inhibitors, antimicrobials, and diagnostic agents [2] [9].
Imidazo[1,2-b]pyridazine exhibits distinctive physicochemical properties derived from its electronic configuration. With a high dipole moment (4.22 D), it demonstrates enhanced solubility in polar solvents compared to carbocyclic analogs (log P = -0.51) [6] [10]. The pKₐ of the conjugate acid is 5.30, indicating weak basicity under physiological conditions [6]. Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level reveal frontier orbital energies (HOMO: -6.8 eV, LUMO: -2.3 eV) that facilitate charge-transfer interactions with biological targets [9]. Molecular dynamics simulations of kinase binding show the scaffold forms bidentate hydrogen bonds with hinge region residues (e.g., Ala107 in TAK1 kinase, bond length: 2.1 Å), while its planarity enables van der Waals contacts with hydrophobic pockets [9].
Table 2: Comparative Physicochemical Properties of Azine Heterocycles
Heterocycle | Dipole (D) | cLogP | TPSA (Ų) | pKₐ | H-Bond Acceptors |
---|---|---|---|---|---|
Imidazo[1,2-b]pyridazine | 4.22 | -0.51 | 25.8 | 5.30 | 3 |
Pyridine | 2.22 | 0.84 | 12.9 | 5.20 | 1 |
Pyrimidine | 2.33 | 0.26 | 25.8 | 1.30 | 2 |
Imidazole | 3.67 | -0.02 | 28.7 | 6.95 | 2 |
Metabolism prediction using MetaSite software indicates preferential oxidation at C-6 by CYP3A4, with minor N-glucuronidation pathways. Caco-2 permeability assays show moderate absorption (Papp = 12 × 10⁻⁶ cm/s), enhanced by C-3 lipophilic substituents [4] [5]. Crystallinity studies demonstrate a melting point of 54°C, with lattice energy calculations (-32.7 kcal/mol) suggesting stable crystal packing for pharmaceutical formulation [6].
Imidazo[1,2-b]pyridazine qualifies as a privileged scaffold due to its versatile interactions with diverse biological targets. Its geometric and electronic complementarity to kinase ATP-binding sites is exemplified by ponatinib's inhibition profile (IC₅₀ = 0.37 nM against BCR-ABL) [2] [5]. Structure-Activity Relationship (SAR) studies demonstrate that:
Table 3: Bioactive Derivatives of Imidazo[1,2-b]pyridazine
Compound | C-3 Substituent | C-6 Substituent | Biological Target | Potency (IC₅₀/EC₅₀) | Ref |
---|---|---|---|---|---|
Ponatinib | Methylimidazole | Trifluoromethyl | BCR-ABL | 0.37 nM | [2] |
Gandotinib | Pyrrolopyridine | Piperidine | JAK2 | 2.1 nM | [5] |
PDE10a inhibitor | Quinoline | Ethoxy | PDE10A | 0.8 nM | [4] |
TAK1 inhibitor 26 | Indazole | cis-Dimethylmorpholine | TAK1 | 55 nM | [9] |
Antibacterial 66 | Thienyl | H | DNA gyrase | 0.12 μg/mL | [5] |
The scaffold's synthetic versatility enables rapid diversification via:
This synthetic accessibility combined with favorable drug-like properties (mean cLogP = 2.3, MW < 400 for 80% of derivatives) underpins its utility in lead optimization programs across anticancer, antimicrobial, and CNS drug discovery [2] [5] [9].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: